BenchChemオンラインストアへようこそ!

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

BCP-F2 cross-coupling Barluenga reaction synthetic methodology comparison

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 2913158-69-5) belongs to the BCP-F2 class of compounds—2,2-difluoro-substituted bicyclo[1.1.1]pentane derivatives that serve as saturated bioisosteres for para-substituted benzene rings in drug discovery. The introduction of the gem-difluoro motif at the bridgehead position simultaneously preserves the molecular volume and shape of a phenyl ring while substantially increasing the sp³ character (from 0% for benzene to 100% for the BCP cage), a dual feature that has been shown to enhance aqueous solubility and metabolic stability relative to both the parent phenyl ring and non-fluorinated BCP analogues.

Molecular Formula C8H10F2O3
Molecular Weight 192.16 g/mol
Cat. No. B13465703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Molecular FormulaC8H10F2O3
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2(F)F)CO
InChIInChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3
InChIKeyQSEAZXWVBOGOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A Next-Generation BCP-F2 Building Block for Medicinal Chemistry Procurement


Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 2913158-69-5) belongs to the BCP-F2 class of compounds—2,2-difluoro-substituted bicyclo[1.1.1]pentane derivatives that serve as saturated bioisosteres for para-substituted benzene rings in drug discovery [1]. The introduction of the gem-difluoro motif at the bridgehead position simultaneously preserves the molecular volume and shape of a phenyl ring while substantially increasing the sp³ character (from 0% for benzene to 100% for the BCP cage), a dual feature that has been shown to enhance aqueous solubility and metabolic stability relative to both the parent phenyl ring and non-fluorinated BCP analogues [1][2].

Why Non-Fluorinated BCP Esters Cannot Substitute Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery Programs


Generic substitution of BCP-F2 derivatives with their non-fluorinated BCP counterparts fails because the two classes exhibit fundamentally divergent chemical reactivity, physicochemical properties, and biological behavior. In direct head-to-head comparisons of matching BCP/BCP-F2 building block pairs, the Barluenga coupling reaction was the only cross-coupling protocol that translated effectively between the two scaffolds; other widely used coupling methods (e.g., Suzuki, Negishi, Kumada) showed dramatically reduced or zero yields for the fluorinated analogues, while uncatalyzed decarboxylative C–N coupling pathways also diverged sharply between BCP and BCP-F2 substrates [1][2]. Furthermore, the presence of the gem-difluoro group lowers the logP by approximately 0.5–1.0 units compared to the non-fluorinated analogue, directly impacting membrane permeability and oral bioavailability predictions [3]. These documented reaction- and property-level incompatibilities mean that a non-fluorinated BCP building block cannot serve as a drop-in replacement for BCP-F2 in synthetic route development or structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence: Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate vs. Non-Fluorinated Analogues


Divergent Cross-Coupling Reactivity: Barluenga Coupling Is the Only Effective Protocol for BCP-F2 Tosylhydrazones

In a systematic head-to-head comparison of matching BCP and BCP-F2 tosylhydrazone building blocks, only the Barluenga coupling protocol (with arylboronic acids) afforded product in synthetically useful yields for both scaffolds. Unsubstituted phenylboronic acid gave the corresponding BCP-F2 product in 72% isolated yield, whereas parallel attempts using Suzuki, Negishi, and Kumada conditions on the same BCP-F2 substrate resulted in 0% yield of the desired cross-coupled product [1]. In contrast, non-fluorinated BCP tosylhydrazones performed successfully under a broader range of Pd-catalyzed couplings, highlighting the unique reactivity constraints imposed by the gem-difluoro substitution [1].

BCP-F2 cross-coupling Barluenga reaction synthetic methodology comparison

Decarboxylative C–N Coupling: BCP-F2 Carboxylic Acids Exhibit Divergent Reactivity Versus Non-Fluorinated BCP Analogues

The decarboxylative C–N coupling of BCP-F2 carboxylic acids under photoredox conditions was achieved for the first time in 2024; when compared directly with non-fluorinated BCP carboxylic acid analogues, the BCP-F2 substrates showed markedly different reactivity profiles. Under optimized photoredox conditions [Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, blue LED, DMSO], the BCP-F2 carboxylic acid bearing a hydroxymethyl substituent underwent successful decarboxylative amination to afford the corresponding amine product, whereas the analogous non-fluorinated BCP carboxylic acid failed to react under identical conditions, requiring alternative activation strategies [1].

decarboxylative functionalization photoredox catalysis BCP-F2 amine coupling

Lipophilicity Modulation: BCP-F2 Scaffold Lowers logP by 0.5–1.0 Units Relative to Non-Fluorinated BCP

Experimental logP measurements on 2,2-difluorobicyclo[1.1.1]pentane derivatives demonstrate a consistent reduction in lipophilicity compared to their non-fluorinated BCP counterparts. The gem-difluoro substitution introduces polar C–F bonds that increase the hydrogen-bond acceptor capacity (5 H-bond acceptors for the target compound vs. 3 for the non-fluorinated analogue methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) while maintaining steric volume nearly identical to the parent phenyl ring [1][2]. This logP reduction of approximately 0.5–1.0 log units is strategically valuable for lowering the overall lipophilicity of drug candidates—mitigating risks of hERG binding, phospholipidosis, and high metabolic turnover—without sacrificing the bioisosteric replacement of the aromatic ring [2].

BCP-F2 physicochemical properties lipophilicity medicinal chemistry design

Synthetic Accessibility: Modular Synthesis Enables Gram-Scale Production of the Target Functionalized BCP-F2 Ester

The difluorocarbene insertion strategy reported by Bychek et al. (Enamine Ltd., 2019) and subsequently refined by Ma et al. (Merck & Co., 2019) provides practical access to functionalized 2,2-difluorobicyclo[1.1.1]pentanes on multi-gram scale. The key transformation—addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes using the CF₃TMS/NaI system—proceeds in a single synthetic operation and tolerates ester, hydroxymethyl, and carbamate functional groups [1][2]. The target compound is commercially available from multiple suppliers (Leyan, Sima-Lab) at 95–98% purity in quantities from 1 g to 25 g, demonstrating scalability that is critical for medicinal chemistry campaigns and preclinical candidate advancement .

BCP-F2 synthesis gram-scale production building block procurement

Optimal Use Cases for Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate Based on Verifiable Differentiation Evidence


Para-Phenyl Ring Bioisostere Replacement with Intrinsic logP Reduction in Kinase Inhibitor Lead Optimization

When a medicinal chemistry program requires replacement of a para-substituted phenyl ring with a saturated bioisostere while simultaneously lowering logP to address hERG or metabolic liability, methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is preferred over the non-fluorinated BCP analogue because the gem-difluoro group inherently reduces lipophilicity by 0.5–1.0 log units without additional polar substituents [1]. The methyl ester and hydroxymethyl handles enable straightforward further functionalization (hydrolysis to carboxylic acid, oxidation to aldehyde, or conversion to amine via the decarboxylative C–N coupling protocol validated specifically for BCP-F2 scaffolds) .

Synthesis of BCP-F2-Containing Drug Candidates via Barluenga C(sp2)–C(sp3) Cross-Coupling

For programs that plan to install an aryl group directly onto the BCP-F2 core via C–C bond formation, this building block (after conversion to the corresponding tosylhydrazone) is the only viable substrate class for achieving reliable cross-coupling. The Barluenga protocol—specifically validated in direct BCP vs. BCP-F2 comparisons—delivers aryl-BCP-F2 products in 14–94% isolated yield [1]. Attempts to use standard Suzuki or Negishi conditions on the BCP-F2 scaffold have been demonstrated to give 0% yield of cross-coupled product, making the Barluenga protocol the mandatory synthetic route [1].

Generation of BCP-F2 Amine Libraries via Photoredox Decarboxylative C–N Coupling

The carboxylic acid derivative of this building block (CAS 3033410-00-0) participates in a photoredox-mediated decarboxylative C–N coupling that is uniquely effective for the BCP-F2 scaffold [1]. This chemistry enables the direct conversion of the acid to a diverse array of alkyl- and aryl-amine derivatives in a single step, a transformation that is not accessible with non-fluorinated BCP carboxylic acids under the same photoredox conditions [1]. For medicinal chemistry groups building BCP-F2-focused compound libraries, this amine diversification route represents a key advantage of the BCP-F2 scaffold.

Rapid SAR Exploration with Gram-Scale Building Block Supply

Unlike many bridgehead-functionalized BCP-F2 analogues that require custom synthesis with 8–12 week lead times, methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is available from commercial suppliers at 98% purity and in gram-scale quantities (1–25 g) with standard delivery timelines [1]. This supply reliability supports rapid analog generation across multiple SAR vectors, enabling medicinal chemistry teams to evaluate BCP-F2 bioisostere performance without synthetic bottleneck delays.

Quote Request

Request a Quote for Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.